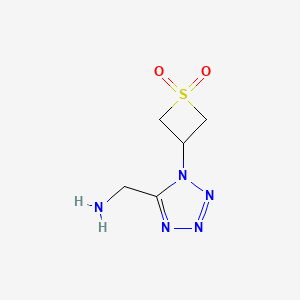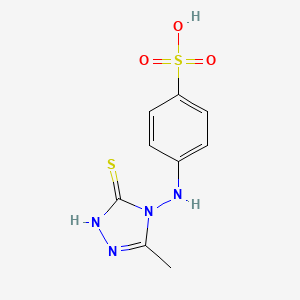
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a tetrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the cyclization of 3-mercaptoalkyl halides or sulfonates.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction involving azides and nitriles.
Aminomethylation: The aminomethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are commonly used in nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
科学研究应用
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antidepressant and in the treatment of neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in advanced materials.
Biological Research: It is used in studies involving neurotransmission and receptor interactions.
作用机制
The mechanism of action of 3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves interactions with various neurotransmitter systems:
Serotonergic System: It stimulates 5HT1A receptors and blocks 5HT2A/2C receptors.
Noradrenergic System: It interacts with α2-adrenergic receptors.
Dopaminergic System: It affects dopaminergic neurotransmission.
Cholinergic System: It modulates cholinergic receptors.
相似化合物的比较
Similar Compounds
3-Substituted Thietane-1,1-Dioxides: These compounds share the thietane ring structure and exhibit similar pharmacological properties.
3-Cyanothiete 1,1-Dioxide: This compound is structurally similar but features a nitrile group instead of an aminomethyl group.
Uniqueness
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring with a tetrazole ring and an aminomethyl group, which imparts distinct chemical and biological properties .
属性
分子式 |
C5H9N5O2S |
|---|---|
分子量 |
203.23 g/mol |
IUPAC 名称 |
[1-(1,1-dioxothietan-3-yl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C5H9N5O2S/c6-1-5-7-8-9-10(5)4-2-13(11,12)3-4/h4H,1-3,6H2 |
InChI 键 |
QEQGWKIDGFNWNG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)N2C(=NN=N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)


![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)

![6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)


![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
